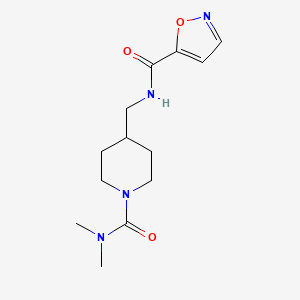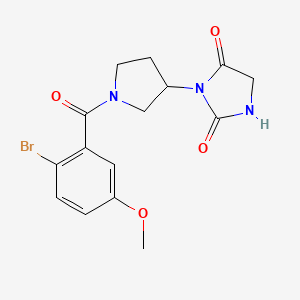
N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic precursors to gradually build up the complex structure. For instance, the synthesis of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves converting piperidine carboxylic acids to β-keto esters, followed by reactions with N,N-dimethylformamide dimethyl acetal and various N-mono-substituted hydrazines (Matulevičiūtė et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds with similar backbones has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. These studies reveal the conformational preferences of the molecules and their potential for forming hydrogen bonds and other non-covalent interactions, crucial for their biological activity (Naveen et al., 2015).
Chemical Reactions and Properties
Isoxazole-containing compounds participate in a variety of chemical reactions, such as nucleophilic substitutions and cycloadditions, that allow for the introduction of diverse functional groups. These reactions are pivotal for the development of molecules with targeted chemical properties for potential applications in medicine and agriculture (Yu et al., 2009).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The crystal packing and hydrogen bonding patterns can be analyzed to understand the compound's stability and solubility (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical behavior, including reactivity towards acids, bases, and other reagents, is crucial for understanding the functional applications of these molecules. Studies on isoxazole and piperidine derivatives provide insights into their acid-base behavior, nucleophilicity, and electrophilicity, which are essential for designing compounds with desired biological activities (Babu et al., 2015).
Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Receptor Affinity
One area of research involves the study of molecular interactions of related compounds with receptors, such as the CB1 cannabinoid receptor. For example, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has been analyzed for its potent and selective antagonism at the CB1 receptor, highlighting the importance of specific molecular configurations for receptor affinity. This research provides insights into how modifications to the piperidine and isoxazole components might affect binding and activity at cannabinoid receptors and potentially other targets (J. Shim et al., 2002).
Chemical Synthesis and Insecticidal Activity
Another study focused on the synthesis and evaluation of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides starting from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate. This research is critical for understanding the potential insecticidal activity of compounds structurally related to N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide. By exploring the chemical functionalities and their biological effects, the study contributes to the development of new insecticides (G. Yu et al., 2009).
Hydrogen Bonding and Crystal Structures
The study of hydrogen bonding in proton-transfer compounds involving isonipecotamide (piperidine-4-carboxamide) with nitro-substituted benzoic acids provides a foundational understanding of how this compound might form hydrogen-bonded structures. These insights are valuable for drug design, particularly in optimizing drug-receptor interactions and enhancing the stability and bioavailability of pharmaceutical compounds (Graham Smith et al., 2010).
Biological Evaluation for Antitumor Activity
Further, the synthesis and biological evaluation of new pyridines, isoxazoles, and isoxazolopyridazines bearing the 1,2,3-triazole moiety have shown promising results against hepatic cancer and antimicrobial agents. These studies underscore the therapeutic potential of compounds related to this compound in oncology and infection control (Anhar Hassan et al., 2019).
Synthesis of Novel Isoxazolines and Isoxazoles
Research on the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition reveals advanced methods for constructing complex molecules with potential pharmacological applications. This exploration helps in understanding the synthetic pathways that could be applied to this compound for generating novel derivatives with enhanced biological activities (A. Rahmouni et al., 2014).
Wirkmechanismus
Target of action
Piperidine and oxazole derivatives have been found to interact with a variety of biological targets, including various enzymes and receptors . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of action
The mode of action of these compounds can vary widely, but generally involves binding to their target and modulating its activity . The exact mechanism would depend on the specific target and the structure of the compound.
Biochemical pathways
Piperidine and oxazole derivatives can affect a variety of biochemical pathways depending on their specific targets . For example, some piperidine derivatives have been found to have anticancer, antiviral, and antimicrobial activities .
Pharmacokinetics
The ADME properties of these compounds can vary widely depending on their specific structures. Generally, heterocyclic compounds like piperidine and oxazole derivatives are well-absorbed and can have good bioavailability .
Result of action
The molecular and cellular effects of these compounds can vary widely depending on their specific targets and modes of action . For example, some piperidine derivatives have been found to have anticancer, antiviral, and antimicrobial activities .
Action environment
The action, efficacy, and stability of these compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .
Eigenschaften
IUPAC Name |
N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-16(2)13(19)17-7-4-10(5-8-17)9-14-12(18)11-3-6-15-20-11/h3,6,10H,4-5,7-9H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVMCWFVTBKKPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC=NO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide](/img/structure/B2491983.png)
![2-(2-Methylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2491984.png)
![Ethyl 2-{3-[(ethoxycarbonyl)methyl]-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl}acetate](/img/structure/B2491987.png)
![(Z)-2-(2,4-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2491989.png)
![5,7-Dimethyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B2491990.png)


![Methyl 6-acetyl-2-(2-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2491993.png)


![8-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one](/img/structure/B2491998.png)
![N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2492003.png)
![(E)-ethyl 2-(3-(2H-chromen-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2492004.png)
![Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride](/img/structure/B2492006.png)